molecular formula C8H13NO B12913305 3-(2-Hydroxycyclopentyl)propanenitrile CAS No. 88904-01-2

3-(2-Hydroxycyclopentyl)propanenitrile

Cat. No.: B12913305
CAS No.: 88904-01-2
M. Wt: 139.19 g/mol
InChI Key: COPSDBLYEBSARS-UHFFFAOYSA-N
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Description

3-(2-Hydroxycyclopentyl)propanenitrile is an organic compound characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a cyclopentyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxycyclopentyl)propanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide (HCN) to a suitable carbonyl compound, such as a cyclopentanone derivative. The reaction typically involves the following steps:

    Formation of the Cyanohydrin: The carbonyl compound reacts with HCN in the presence of a base, such as sodium cyanide (NaCN), to form the corresponding cyanohydrin.

    Hydrolysis: The cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the desired hydroxynitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxycyclopentyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4 or other reducing agents under anhydrous conditions.

    Substitution: Carboxylic acids, acyl chlorides, or other electrophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of esters or other substituted derivatives.

Scientific Research Applications

3-(2-Hydroxycyclopentyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxycyclopentyl)propanenitrile involves its interaction with various molecular targets and pathways. For example, the nitrile group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanenitrile: Similar structure but with a methyl group instead of a cyclopentyl ring.

    3-Hydroxypropanenitrile: Lacks the cyclopentyl ring, making it less sterically hindered.

Uniqueness

3-(2-Hydroxycyclopentyl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on a cyclopentyl ring

Properties

IUPAC Name

3-(2-hydroxycyclopentyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-2-4-7-3-1-5-8(7)10/h7-8,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPSDBLYEBSARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524035
Record name 3-(2-Hydroxycyclopentyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88904-01-2
Record name 3-(2-Hydroxycyclopentyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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